3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid
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Overview
Description
3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid is an organic compound with the molecular formula C23H19NO5 It is a derivative of benzoic acid and features a complex structure with both benzoyloxy and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid typically involves a multi-step process. One common method includes the condensation of 4-(benzoyloxy)-3-ethoxybenzaldehyde with 3-aminobenzoic acid under acidic or basic conditions to form the desired product. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted benzoic acids
Scientific Research Applications
3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)benzoic acid
- 3-Ethoxy-4-hydroxybenzaldehyde
- Benzoyloxybenzoic acid
Uniqueness
3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918153-16-9 |
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Molecular Formula |
C23H19NO5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[(4-benzoyloxy-3-ethoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C23H19NO5/c1-2-28-21-13-16(15-24-19-10-6-9-18(14-19)22(25)26)11-12-20(21)29-23(27)17-7-4-3-5-8-17/h3-15H,2H2,1H3,(H,25,26) |
InChI Key |
FEEFVJVGNHLSFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NC2=CC=CC(=C2)C(=O)O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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